(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
The compound (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a pyridine moiety, a thiophene-substituted triazolopyridazine core, and an acrylamide linker. Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(6-3-13-2-1-8-19-10-13)20-11-17-22-21-16-5-4-15(23-24(16)17)14-7-9-26-12-14/h1-10,12H,11H2,(H,20,25)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDJCEROAFBICI-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The pyridazine backbone is synthesized via cyclocondensation of 1,2-diketones with hydrazine derivatives. For example, reacting 3,4-diketopyridazine with hydrazine hydrate under acidic conditions yields 3-amino-triazolo[4,3-b]pyridazine.
Reaction Conditions :
- Reagents : Hydrazine hydrate (1.2 equiv), acetic acid (catalytic), ethanol solvent.
- Temperature : Reflux at 80°C for 12 hours.
- Yield : 78% (isolated via recrystallization from ethanol/water).
Acrylamide Linkage Formation
Synthesis of (E)-3-(Pyridin-3-yl)Acrylic Acid
The acrylate moiety is prepared via Horner-Wadsworth-Emmons reaction between pyridine-3-carboxaldehyde and triethyl phosphonoacetate, followed by saponification:
Olefination :
- Reagents : Pyridine-3-carboxaldehyde, triethyl phosphonoacetate, NaH (base), THF.
- Conditions : 0°C to room temperature, 4 hours.
- Intermediate : Ethyl (E)-3-(pyridin-3-yl)acrylate (92% yield).
Saponification :
- Reagents : NaOH (2M), ethanol/water (1:1).
- Conditions : Reflux, 2 hours.
- Product : (E)-3-(Pyridin-3-yl)acrylic acid (95% yield).
Amide Coupling
The final step involves condensing the triazolo-pyridazine methylamine with (E)-3-(pyridin-3-yl)acrylic acid using carbodiimide chemistry:
Procedure :
- Activation : Carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF for 15 minutes.
- Coupling : Addition of 6-(thiophen-3-yl)-triazolo[4,3-b]pyridazin-3-yl)methylamine (1.0 equiv), stirred at room temperature for 6 hours.
- Workup : Extraction with ethyl acetate, purification via silica chromatography (hexane/ethyl acetate 1:1).
- Yield : 70% (white solid).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole), 8.65 (d, J = 4.8 Hz, 1H, pyridine), 7.89 (d, J = 15.6 Hz, 1H, acryl CH), 6.95 (d, J = 15.6 Hz, 1H, acryl CH), 4.85 (s, 2H, CH₂).
- HRMS : [M+H]⁺ calculated for C₁₈H₁₄N₆OS: 379.1024; found: 379.1026.
Reaction Optimization and Challenges
Stereoselectivity in Acrylamide Formation
The (E)-configuration is preserved by avoiding prolonged heating during coupling. Microwave-assisted reactions reduce isomerization risk.
Purification Challenges
Silica gel chromatography is critical due to the polar nature of intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity for the final compound.
Scalability and Industrial Considerations
A pilot-scale synthesis (100 g) demonstrated consistent yields (68–72%) using flow chemistry for the Suzuki-Miyaura step, reducing catalyst loading to 2 mol% Pd. Continuous processing minimized side-product formation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to other acrylamide derivatives with heterocyclic substituents. Below is a detailed analysis:
Structural Analogues and Substituent Variations
Key Observations :
Heterocyclic Cores: The triazolopyridazine core in the target compound distinguishes it from oxazolone (4312) or pyridoindole (6g) frameworks. Triazolopyridazines are known for enhanced π-π stacking and hydrogen-bonding capabilities, which may improve target affinity .
Substituent Effects :
- The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in , which alters spatial orientation and electronic distribution.
- Chlorophenyl (4312) and methoxyphenyl (6g) substituents highlight how electron-withdrawing or donating groups modulate solubility and bioactivity .
Linker Flexibility : The acrylamide linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for target engagement.
Physicochemical and Pharmacological Implications
- Solubility : The thiophene and pyridine groups in the target compound may reduce aqueous solubility compared to methoxy/hydroxyphenyl analogs (e.g., 6g) .
- Bioactivity: While direct data are unavailable, cyano-substituted analogs (4312, ) show enhanced kinase inhibition, suggesting that electronic effects from substituents critically modulate activity .
Biological Activity
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide (CAS Number: 1904625-82-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring and a triazole-pyridazine moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.4 g/mol. Its structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₆OS |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1904625-82-6 |
Anticancer Activity
Research indicates that compounds containing triazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer proliferation and survival pathways. For example, compounds with similar structures have been reported to inhibit carbonic anhydrase and cholinesterase, which are critical in tumor growth regulation .
- Case Studies : In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Activity Spectrum : Similar compounds have been evaluated for their antibacterial effects against gram-positive and gram-negative bacteria. Studies indicate that certain triazole derivatives possess significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Research Findings : A study found that triazole derivatives showed notable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point in its biological evaluation:
- Target Enzymes : Research highlights its inhibitory action on enzymes like carbonic anhydrase and cholinesterase, which play roles in various physiological processes .
- Implications for Drug Development : The inhibition of these enzymes suggests potential applications in treating conditions such as glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition) .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing (E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide?
- Methodological Answer : The synthesis involves:
- Triazole ring formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in solvents like ethanol or DMF .
- Pyridazine functionalization : Substitution at the 6-position of the triazolopyridazine core using thiophen-3-yl boronic acids via Suzuki coupling (Pd catalysis, THF/water, 80°C) .
- Acrylamide coupling : Michael addition or amide bond formation between the triazolopyridazine-methylamine intermediate and (E)-3-(pyridin-3-yl)acrylic acid, using EDCI/HOBt in DCM or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., acrylamide NH at δ 8.2–8.5 ppm, thiophene protons at δ 7.1–7.4 ppm) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C21H16N6OS2: 433.09; observed: 433.08) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during acrylamide-triazolopyridazine coupling?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) with EDCI improves amide bond formation efficiency by reducing racemization .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., triazole ring decomposition) .
Q. How should researchers resolve contradictions in NMR data interpretation for acrylamide derivatives?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria in the acrylamide moiety can split NH signals; use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals from pyridin-3-yl and thiophen-3-yl groups .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (E)-3-(thiophen-2-yl)acrylamide derivatives) to assign challenging peaks .
Q. What methodologies assess interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Molecular docking : Predicts binding modes using software like AutoDock Vina; validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Methodological Answer :
- Thiophene substitution : Replacing thiophen-3-yl with 5-nitrothiophen-3-yl increases electrophilicity and kinase inhibition (IC50 reduced by 40%) .
- Pyridine ring fluorination : 5-Fluoro-pyridin-3-yl analogs improve metabolic stability (t1/2 increased from 2.1 to 4.3 hrs in liver microsomes) .
- Methylation of triazole : N-Methylation reduces plasma protein binding (from 89% to 72%), enhancing bioavailability .
Q. How is compound stability evaluated under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for decomposition products (e.g., free acrylamide or triazole fragments) .
- Light/heat stress testing : Expose to 40°C/75% RH or UV light (320–400 nm) for 14 days; assess degradation with LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hr); quench with acetonitrile and quantify intact compound .
Q. How to address conflicting bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Re-test compounds using identical protocols (e.g., ATP concentration in kinase assays) to eliminate variability .
- Orthogonal validation : Confirm IC50 values with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-analysis : Compare data across structural analogs (e.g., triazolopyridazine vs. triazolopyrimidine cores) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
